1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea
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Overview
Description
1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea is a complex organic compound that features a morpholine ring, a pyridine ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea typically involves multiple steps. One common method includes the reaction of morpholine with an appropriate pyridine derivative under controlled conditions to form the intermediate compounds. These intermediates are then reacted with isocyanates to form the final urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Morpholin-4-YL)ethyl]pyrrolidin-3-ylmethanamine: Shares the morpholine ring but differs in the overall structure.
3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-YLETHYL)-1H-indol-6-YL]benzamide: Contains a morpholine ring and a pyridine ring but has different functional groups and linkages.
Uniqueness
1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea is unique due to its specific combination of morpholine and pyridine rings linked by a urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTSPANZQDCPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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